molecular formula C21H14N4O4 B7742943 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B7742943
M. Wt: 386.4 g/mol
InChI Key: XABCJWMRBGTYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-{[2-(4-Aminophenyl)quinazolin-4-yl]amino}benzoic acid, which may have different biological properties .

Scientific Research Applications

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The nitro group can also participate in redox reactions, affecting the cellular redox state and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
  • 4-Aminoquinazoline derivatives

Uniqueness

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is unique due to the presence of both the quinazoline core and the 4-nitrophenyl group, which confer specific biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

IUPAC Name

3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c26-21(27)14-4-3-5-15(12-14)22-20-17-6-1-2-7-18(17)23-19(24-20)13-8-10-16(11-9-13)25(28)29/h1-12H,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABCJWMRBGTYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.